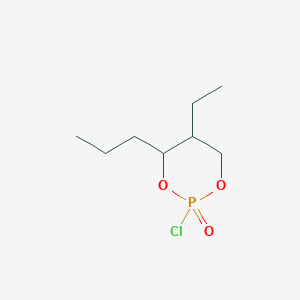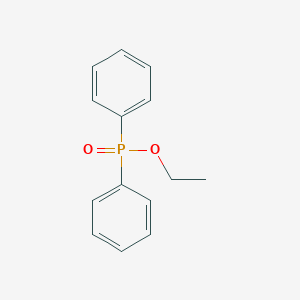
Ethyl diphenylphosphinate
Vue d'ensemble
Description
Ethyl diphenylphosphinate is a chemical compound with the molecular formula C14H15O2P . It has a molecular weight of 246.25 . It is used in various chemical reactions and has been studied for its potential applications in polymer chemistry .
Molecular Structure Analysis
The molecular structure of Ethyl diphenylphosphinate consists of a phosphorus atom bonded to an ethoxy group and two phenyl groups . The compound has a molecular weight of 246.242 Da and a monoisotopic mass of 246.080963 Da .
Chemical Reactions Analysis
Ethyl diphenylphosphinite has been used as an initiator in the ring-opening polymerization of ε-caprolactone and δ-valerolactone . This process involves an activated monomer mechanism and a reversible chain end deactivation process . The reaction is controlled by the medium acidity of diphenyl phosphate, which promotes monomer activation and helps control the contents of the active and dormant species .
Physical And Chemical Properties Analysis
Ethyl diphenylphosphinite is a solid or viscous liquid at room temperature . It has a density of 1.1±0.1 g/cm3 . The boiling point is 348.8±25.0 °C at 760 mmHg . The compound has a refractive index of 1.556 . It has 2 H bond acceptors, 0 H bond donors, and 4 freely rotating bonds .
Applications De Recherche Scientifique
Specific Scientific Field
The application of EDPP is found in the field of Polymer Chemistry .
Summary of the Application
EDPP is used as an initiator in the ring-opening polymerization (ROP) of ε-caprolactone (ε-CL) and δ-valerolactone (δ-VL). This process also involves diphenyl phosphate (DPP) as a dual-role organocatalyst .
Methods of Application or Experimental Procedures
The ROP method involves the activated monomer mechanism (AMM) and the reversible chain end deactivation process. This unique equilibrium reaction occurs between the active phosphinite center and its protonated dormant species. The medium acidity of DPP is crucial for this process as it promotes the monomer activation and helps control the contents of the active and dormant species .
Results or Outcomes
The living nature of the current ROP is confirmed by polymerization kinetics and further by chain-extension experiments. These experiments are employed to synthesize poly (ε-caprolactone)s (PCLs) and poly (δ-valerolactone)s (PVLs) with various controlled molar masses and moderate dispersities .
Hydrolysis of Phosphinates and Phosphonates
Specific Scientific Field
This application is found in the field of Chemical Synthesis .
Summary of the Application
Phosphinic and phosphonic acids, which are useful intermediates and biologically active compounds, can be prepared from their esters, phosphinates and phosphonates, respectively, by hydrolysis or dealkylation .
Methods of Application or Experimental Procedures
The hydrolysis may take place both under acidic and basic conditions, but the C-O bond may also be cleaved by trimethylsilyl halides . The hydrolysis of P-esters is a challenging task because, in most cases, the optimized reaction conditions have not yet been explored .
Results or Outcomes
The hydrolysis of phosphinates and phosphonates is a crucial step in the synthesis of phosphinic and phosphonic acids, which are known for their biological activity .
Microwave-Assisted Hydrolysis
Specific Scientific Field
This application is found in the field of Green Chemistry .
Summary of the Application
EDPP is used in the microwave-assisted hydrolysis of alkyl diphenylphosphinates .
Methods of Application or Experimental Procedures
The optimized HCl-catalyzed hydrolysis of alkyl diphenylphosphinates is described. The reaction times and pseudo-first-order rate constants suggested the i Pr > Me > Et ∼ Pr ∼ Bu order of reactivity in respect of the alkyl group of the phosphinates .
Results or Outcomes
The microwave-assisted p-toluenesulfonic acid (PTSA)-catalyzed variation is a better alternative due to the shorter reaction times .
Synthesis of Organophosphorus Compounds
Specific Scientific Field
This application is found in the field of Organic Chemistry .
Summary of the Application
EDPP is used in the synthesis of organophosphorus compounds .
Methods of Application or Experimental Procedures
Pyridine is added slowly to a solution of phenylphosphinic acid and ethyl chloroformate in chloroform. The solution becomes warm and effervesces .
Results or Outcomes
The reaction results in the synthesis of organophosphorus compounds .
Safety And Hazards
Ethyl diphenylphosphinite is classified as a warning hazard under the GHS system . It may cause respiratory irritation, serious eye irritation, and skin irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray, washing hands thoroughly after handling, and wearing protective gloves/protective clothing/eye protection/face protection .
Orientations Futures
Ethyl diphenylphosphinite has been studied for its potential applications in polymer chemistry . It has been used as an initiator in the ring-opening polymerization of ε-caprolactone and δ-valerolactone . Given the amount of an antioxidant agent practically used in commercial polymer products, these phosphinite end-functionalized polyesters are believed to have sufficient self-antioxidant properties .
Propriétés
IUPAC Name |
[ethoxy(phenyl)phosphoryl]benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15O2P/c1-2-16-17(15,13-9-5-3-6-10-13)14-11-7-4-8-12-14/h3-12H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRJASDLTCXIYRK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(C1=CC=CC=C1)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15O2P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10354763 | |
| Record name | ethyl diphenylphosphinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10354763 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl diphenylphosphinate | |
CAS RN |
1733-55-7 | |
| Record name | ethyl diphenylphosphinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10354763 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethyl diphenylphosphinate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



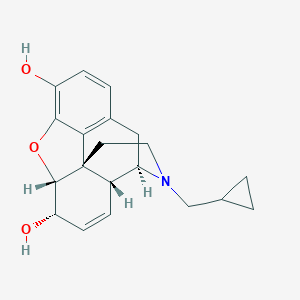
![3-methylisoxazolo[5,4-d]pyrimidine-4(5H)-thione](/img/structure/B161107.png)
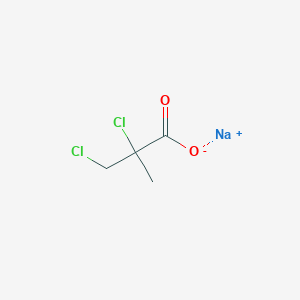
![(2Z)-2-hydroxyimino-2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]-1,3-thiazol-4-yl]acetic Acid](/img/structure/B161115.png)
![Octyl 3-(3-(2H-benzo[d][1,2,3]triazol-2-yl)-5-(tert-butyl)-4-hydroxyphenyl)propanoate](/img/structure/B161117.png)
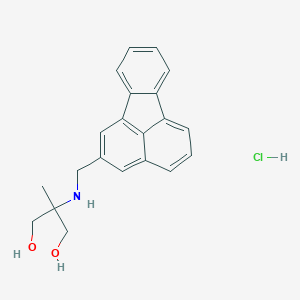

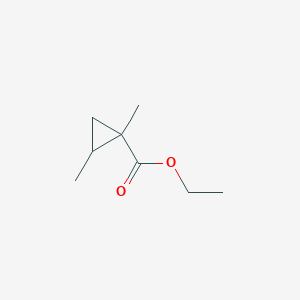

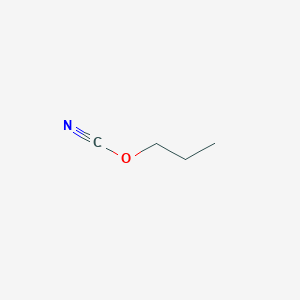
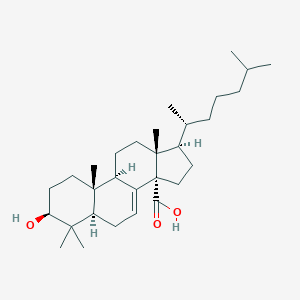
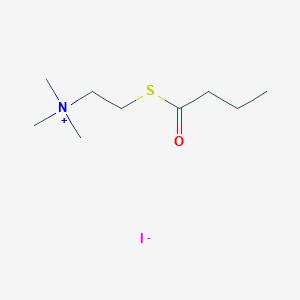
![1,2,3,4-Tetrahydropyrido[1,2-a]benzimidazol-2-ol](/img/structure/B161142.png)
